Product packaging for 2-Amino-5-methoxybiphenyl hydrochloride(Cat. No.:)

2-Amino-5-methoxybiphenyl hydrochloride

Cat. No.: B8739590
M. Wt: 235.71 g/mol
InChI Key: PARYLBGDZNIEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-methoxybiphenyl hydrochloride is a biphenyl-based chemical compound with the molecular formula C13H14ClNO . This derivative features both an amine and a methoxy functional group on its biphenyl scaffold, making it a compound of interest in various research fields. It may serve as a key synthetic intermediate or building block in organic synthesis and medicinal chemistry for the development of novel compounds. Potential research applications include its use in material science for the creation of organic polymers, or in pharmaceutical research as a precursor for molecules with biological activity. Researchers value this compound for its structural features that can be modified to explore structure-activity relationships. As with all fine chemicals, proper handling procedures should be followed. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClNO B8739590 2-Amino-5-methoxybiphenyl hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

4-methoxy-2-phenylaniline;hydrochloride

InChI

InChI=1S/C13H13NO.ClH/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H

InChI Key

PARYLBGDZNIEQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C2=CC=CC=C2.Cl

Origin of Product

United States

Coupling with a Pre Functionalized Arene Amine Protection

The most direct approach involves using a starting material that already contains the amino group, such as 2-bromo-4-methoxyaniline. However, the primary amino group is a nucleophile and a potential ligand for the palladium catalyst, which can interfere with the catalytic cycle. To prevent undesired side reactions, the amine must be "stabilized" or protected. libretexts.org

A common strategy is to convert the amine into a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. masterorganicchemistry.com

Protection Mechanism : The amine's lone pair attacks the electrophilic carbonyl carbon of the protecting group precursor (e.g., Boc anhydride). This acylation process converts the nucleophilic amine into a non-nucleophilic amide/carbamate, preventing it from interfering with the catalyst. libretexts.org

Deprotection Mechanism : After the biphenyl (B1667301) core is formed, the protecting group is removed. The Boc group is cleaved under acidic conditions (e.g., with trifluoroacetic acid), releasing the free amine, isobutylene, and carbon dioxide. masterorganicchemistry.com The Cbz group is removed under neutral conditions via catalytic hydrogenation. masterorganicchemistry.com

Post Coupling Amination Buchwald Hartwig Amination

An alternative is to first synthesize the methoxybiphenyl core and then introduce the amino group in a subsequent step. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for this purpose.

The mechanism is analogous to the C-C coupling cycle:

Oxidative Addition : A Pd(0) catalyst adds to the aryl halide (e.g., 2-bromo-5-methoxybiphenyl) to form a Pd(II) complex. wikipedia.orgnih.gov This is often the rate-determining step. acs.org

Amine Coordination and Deprotonation : An amine (e.g., ammonia (B1221849) or an ammonia equivalent) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. wikipedia.org

Reductive Elimination : The aryl group and the amido group are eliminated from the palladium, forming the C-N bond of the final product and regenerating the Pd(0) catalyst. wikipedia.org

StrategyKey ReactionMechanistic SummaryAdvantagesDisadvantages
Pre-functionalization Amine Protection (e.g., Boc)Acylation of the amine to form a non-nucleophilic carbamate, followed by cross-coupling and acidic deprotection.Direct, convergent synthesis.Requires additional protection/deprotection steps, adding to the overall synthesis length.
Post-coupling Amination Buchwald-Hartwig AminationPd(0)/Pd(II) catalytic cycle involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. High functional group tolerance; avoids protecting the amine.May require optimization of catalyst, ligand, and base for the specific substrate.

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Catalytic Cycles in Transition Metal-Mediated Cross-Coupling Reactions

The construction of the biphenyl (B1667301) skeleton is most commonly accomplished via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions. These transformations, while utilizing different organometallic reagents, generally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. nih.govlibretexts.orglibretexts.org

The widely accepted mechanism for the Suzuki-Miyaura coupling, a prevalent method for biphenyl synthesis, involves three primary steps:

Transmetalation : In this step, the organic group from the organometallic nucleophile (e.g., an aminophenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. libretexts.org For the Suzuki reaction, this requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex (boronate), which facilitates the transfer. libretexts.orgnih.gov Recent studies have elucidated two major pathways for transmetalation: a "boronate mechanism" and an "oxo-palladium mechanism," with the operative pathway depending on reaction conditions. nih.govrsc.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups (the amino-aryl and methoxy-aryl fragments) from the Pd(II) center. nih.govyoutube.com This concerted step forms the new carbon-carbon bond of the biphenyl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.orgyoutube.com For this step to occur, the two aryl groups must typically be in a cis orientation on the palladium complex. youtube.comresearchgate.net

This catalytic cycle ensures the selective formation of the cross-coupled product over homo-coupled side products. libretexts.org

Ligand Effects on Reaction Efficiency and Selectivity in Biphenyl Synthesis

The ligands coordinated to the palladium center play a pivotal role in modulating the catalyst's reactivity, stability, and selectivity. The choice of ligand is critical for the success of cross-coupling reactions, particularly with challenging substrates such as less reactive aryl chlorides or sterically hindered partners.

Modern cross-coupling reactions overwhelmingly favor bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of highly reactive, monoligated L₁Pd(0) species, which are often the true active catalysts. acs.org

Key effects of ligands on the catalytic cycle include:

Facilitating Oxidative Addition : Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step.

Promoting Reductive Elimination : Steric bulk on the ligand can accelerate the final reductive elimination step by destabilizing the Pd(II) intermediate, forcing the product out to relieve steric strain. acs.org

Stabilizing the Catalyst : Ligands prevent the aggregation of palladium nanoparticles, which can lead to catalyst deactivation.

Influencing Ligand Exchange : The nature of the ligand can affect the rate of transmetalation and other ligand exchange processes within the cycle.

The development of specialized ligands has been instrumental in expanding the scope of biphenyl synthesis.

Ligand ClassExamplesKey Mechanistic ImpactTypical Application
Monodentate Phosphines P(t-Bu)₃, PCy₃, SPhos, XPhosBulky and electron-rich; promote the formation of highly active monoligated Pd(0) species, accelerating both oxidative addition and reductive elimination.Coupling of sterically hindered substrates and unreactive aryl chlorides.
Bidentate Phosphines BINAP, DPPFChelating effect can stabilize catalytic intermediates and prevent side reactions like β-hydride elimination. Believed to speed up reactions by preventing catalyst dimerization. wikipedia.orgEarly generation catalysts for coupling primary amines and aryl iodides. wikipedia.org
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable bonds with palladium, creating robust catalysts resistant to decomposition at high temperatures.Broadly applicable, particularly effective in Suzuki-Miyaura couplings.

Understanding Electron Transfer Processes in Amino-Methoxybiphenyl Formation

While the dominant mechanism for palladium-catalyzed cross-coupling involves the two-electron Pd(0)/Pd(II) cycle, the possibility of single-electron transfer (SET) processes cannot be entirely discounted. Nickel catalysts, for example, more readily engage in one-electron redox reactions and often proceed via radical pathways. nih.gov

In the context of forming an amino-methoxybiphenyl, electron transfer can be considered at a deeper level. Recent computational studies using Reactive Orbital Energy Theory (ROET) on the Suzuki-Miyaura reaction have elucidated the precise electron motions that drive each step. rsc.org This analysis reveals that during transmetalation, electron donation from the palladium complex, supported by its ligands, and electron acceptance by the organoboron reagent work in concert to facilitate the transfer of the aryl group. rsc.org

The presence of electron-donating groups like amino and methoxy (B1213986) on the aryl rings can influence the electronic properties of the intermediates. While not typically invoking a full SET pathway in palladium catalysis, these substituents modulate the electron density at the reacting centers, thereby affecting the rates of the oxidative addition and reductive elimination steps, which are fundamentally electronic events.

Proposed Mechanisms for Amino Group Introduction and Stabilization

The amino group in 2-Amino-5-methoxybiphenyl can be incorporated using two primary strategies, each with its own mechanistic considerations.

Derivatization Strategies and Functional Group Transformations

Functionalization at the Amino Moiety (e.g., acylation, sulfonylation)

The primary amino group in 2-Amino-5-methoxybiphenyl is a key site for functionalization, readily undergoing reactions such as acylation and sulfonylation to form amides and sulfonamides, respectively.

Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group. This transformation is fundamental in organic synthesis for the formation of amide bonds. For instance, the reaction of a similar compound, 2-nitro-5-thiophenyl aniline (B41778), with 2-methoxyacetyl chloride results in the formation of an acetanilide (B955) derivative google.com. This suggests that 2-Amino-5-methoxybiphenyl hydrochloride would similarly react with acylating agents like acetyl chloride or benzoyl chloride to yield the corresponding N-acylated products. The general scheme for the acylation of primary amines involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Sulfonylation: The amino group can also be converted into a sulfonamide through reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This reaction is a common method for the protection of amines and for the synthesis of biologically active sulfonamides semanticscholar.org. The sulfonylation of anilines and other amines is a well-established transformation in organic chemistry organic-chemistry.org. While direct sulfonylation of this compound is not explicitly detailed in the searched literature, the general reactivity of arylamines suggests its feasibility.

Table 1: Examples of Acylation and Sulfonylation Reactions on Amino Groups

Reaction Type Reagent Example Product Type
Acylation Acetyl Chloride N-acetyl derivative
Acylation Benzoyl Chloride N-benzoyl derivative
Sulfonylation p-Toluenesulfonyl Chloride N-tosyl derivative

Chemical Modifications of the Methoxy (B1213986) Group

The methoxy group on the biphenyl (B1667301) framework represents another site for chemical modification, primarily through demethylation to reveal a hydroxyl group.

Demethylation: The cleavage of the methyl ether to form a phenol (B47542) can be achieved using strong acids or specific demethylating agents. Boron tribromide (BBr3) is a particularly effective reagent for the demethylation of aryl methyl ethers, often at or below room temperature mdma.ch. This method has been successfully applied to various methoxybiphenyls, including di-iodo-dimethoxybiphenyls, where other reagents failed or caused decomposition mdma.ch. The reaction proceeds via the formation of a complex between the boron tribromide and the ether oxygen, followed by the cleavage of the methyl C-O bond mdma.ch. While direct application to this compound requires consideration of the amino group's reactivity, protection-deprotection strategies could be employed. It is worth noting that BBr3 has been used for demethylation in the presence of a primary arylamine, suggesting that direct demethylation may be possible under carefully controlled conditions researchgate.net. Other reagents like pyridinium (B92312) hydrochloride at high temperatures have also been used for demethylation researchgate.net.

Table 2: Reagents for Demethylation of Methoxy Groups

Reagent Conditions Notes
Boron Tribromide (BBr3) Typically in dichloromethane (B109758) at low temperatures to room temperature mdma.chcommonorganicchemistry.com Highly effective for aryl methyl ethers mdma.ch. Can be used in the presence of primary arylamines researchgate.net.
Pyridinium Hydrochloride High temperatures (e.g., 195-200 °C) researchgate.net A classic method for demethylation researchgate.net.
Me3Si-I (TMS-iodide) - An alternative to BBr3 researchgate.net.
NaSMe in DMF Reflux Effective for some methoxy-containing systems researchgate.net.

Introduction of Additional Substituents onto the Biphenyl Framework

The biphenyl core of this compound can be further functionalized by introducing additional substituents through electrophilic aromatic substitution reactions. The directing effects of the existing amino and methoxy groups will influence the position of the new substituent.

Halogenation: Bromination of aromatic compounds can be achieved using various reagents. For example, the bromination of 4-methoxybiphenyl (B1664174) has been studied, yielding brominated derivatives acs.org. The amino and methoxy groups are both activating and ortho-, para-directing. Therefore, electrophilic bromination of 2-Amino-5-methoxybiphenyl would be expected to occur at positions activated by these groups. The use of reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst are common methods for the bromination of activated aromatic rings researchgate.netresearchgate.net.

Nitration: The introduction of a nitro group onto the aromatic ring is another common electrophilic aromatic substitution. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid . The position of nitration on the 2-Amino-5-methoxybiphenyl framework would be governed by the combined directing effects of the amino and methoxy substituents. Given that both are activating groups, the reaction would likely proceed at one of the available ortho or para positions relative to these groups.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagent(s) Expected Outcome
Bromination Br2, FeBr3 or NBS Introduction of one or more bromine atoms onto the biphenyl rings.
Nitration HNO3, H2SO4 Introduction of a nitro group onto the biphenyl rings .

Utilization of this compound as a Synthetic Building Block

This compound is a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and biaryl derivatives, through various coupling and cyclization reactions.

Synthesis of Carbazoles: 2-Aminobiphenyls are well-known precursors for the synthesis of carbazoles, a class of nitrogen-containing heterocycles with important biological and material properties. The synthesis can be achieved through intramolecular C-N bond formation via a palladium-catalyzed C-H activation researchgate.net. The amino group of the 2-aminobiphenyl (B1664054) attacks an activated C-H bond on the adjacent phenyl ring to form the carbazole (B46965) core researchgate.net. The presence of the methoxy group on the biphenyl framework would lead to the formation of a methoxy-substituted carbazole wits.ac.zachemicalbook.com.

Synthesis of Phenazines: While not a direct cyclization of the biphenyl unit itself, aminophenols, which could be conceptually derived from 2-Amino-5-methoxybiphenyl, are precursors to phenazine (B1670421) derivatives nih.gov. The synthesis of phenazines often involves the condensation of ortho-diaminobenzenes with 1,2-dicarbonyl compounds rsc.org.

Cross-Coupling Reactions: The amino group and potential for halogenation of the biphenyl rings make 2-Amino-5-methoxybiphenyl a suitable substrate for cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds wikipedia.orgrug.nl. While the primary amino group of 2-Amino-5-methoxybiphenyl could potentially undergo further amination, a more common application would be to first introduce a halide onto the biphenyl ring and then use the Buchwald-Hartwig reaction to couple it with another amine.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide or triflate nih.govrsc.org. If 2-Amino-5-methoxybiphenyl is first halogenated, it can then be coupled with a variety of boronic acids to generate more complex biaryl structures.

Table 4: Application as a Synthetic Building Block

Target Molecule/Reaction Type Key Transformation
Carbazoles Intramolecular Pd-catalyzed C-H activation and C-N bond formation researchgate.net.
Buchwald-Hartwig Amination Palladium-catalyzed C-N bond formation wikipedia.org.
Suzuki Coupling Palladium-catalyzed C-C bond formation nih.govrsc.org.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to different functional groups. For 2-Amino-5-methoxybiphenyl hydrochloride, the FT-IR spectrum is expected to show characteristic peaks for the primary amine salt, the methoxy (B1213986) group, and the substituted biphenyl (B1667301) core.

The presence of the hydrochloride salt results in a broad, strong absorption band for the N-H⁺ stretching vibrations, typically observed between 3200 and 2800 cm⁻¹. spectroscopyonline.com This often overlaps with the C-H stretching vibrations. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the methoxy group's C-H stretching is seen just below 3000 cm⁻¹. researchgate.net The C-N stretching of aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org The ether linkage of the methoxy group gives rise to a strong, characteristic C-O stretching band, usually around 1250 cm⁻¹ for the aryl-O stretch. bartleby.compearson.com Vibrations associated with the aromatic rings, such as C=C stretching, are found in the 1600-1450 cm⁻¹ region. osti.govchemicalbook.comnist.govresearchgate.net

Table 2. Predicted FT-IR Absorption Bands for this compound.
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3150-3000C-H StretchAromaticMedium
3200-2800N-H⁺ StretchPrimary Amine SaltStrong, Broad
2980-2850C-H Stretch-OCH₃Medium
1625-1560N-H⁺ BendPrimary Amine SaltMedium
1610-1450C=C StretchAromatic RingsMedium-Strong
1335-1250C-N StretchAromatic AmineStrong
~1250Asymmetric C-O-C StretchAryl Ether (-OCH₃)Strong
~1040Symmetric C-O-C StretchAryl Ether (-OCH₃)Medium
850-750C-H Out-of-Plane BendAromaticStrong

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FT-IR. However, the selection rules differ; Raman is more sensitive to non-polar, symmetric bonds, making it complementary to IR spectroscopy. For this compound, Raman spectroscopy is particularly useful for characterizing the biphenyl backbone.

A key feature in the Raman spectra of substituted biphenyls is the inter-ring C1–C1′ stretching mode, which is typically observed around 1280-1300 cm⁻¹. acs.orgresearchgate.net The exact position of this band can be influenced by the nature and position of the substituents on the phenyl rings. The symmetric "breathing" modes of the phenyl rings also give rise to strong Raman signals, commonly found near 1000 cm⁻¹ and 1600 cm⁻¹. researchgate.net The C-H stretching of the aromatic rings is observed around 3065 cm⁻¹. researchgate.net

Table 3. Predicted Raman Shifts for this compound.
Raman Shift (cm⁻¹)Vibrational ModeFunctional Group / MoietyExpected Intensity
~3065C-H StretchAromatic RingsStrong
~1600C=C Ring StretchAromatic RingsStrong
~1285Inter-ring C-C StretchBiphenyl BackboneStrong
~1030C-H In-Plane BendAromatic RingsMedium
~1000Trigonal Ring BreathingAromatic RingsStrong

Emerging Spectroscopic Methods in Chemical Analysis

The continuous development of new analytical techniques provides deeper insights into the properties and behavior of chemical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.govwaters.comshimadzu.com This method is ideal for analyzing complex mixtures, allowing for the separation, identification, and quantification of individual components.

In the context of this compound, LC-MS could be employed to assess the purity of a sample by separating the main compound from any synthesis precursors, by-products, or degradation products. The liquid chromatography stage would separate the compounds based on their physicochemical properties (e.g., polarity), and the mass spectrometer would then provide mass information for each eluted component, enabling their identification. This technique is particularly valuable in pharmaceutical analysis and quality control.

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz or 3.3-333 cm⁻¹), is an emerging technique for studying low-frequency molecular vibrations. americanpharmaceuticalreview.comnih.gov These vibrations correspond to large-scale, collective motions of the molecule, such as torsional modes (e.g., twisting of the biphenyl rings) and intermolecular interactions (e.g., hydrogen bonding and van der Waals forces in the crystal lattice). researchgate.netaip.orgnih.govcnea.gob.araip.orgnih.gov

For this compound in the solid state, THz spectroscopy could provide unique insights into its crystal structure and polymorphism. researchgate.netmdpi.com Different crystalline forms of the same compound will exhibit distinct THz spectra due to differences in their lattice vibrations and intermolecular hydrogen bonding networks. nih.gov This makes THz spectroscopy a sensitive tool for solid-state characterization, which is crucial in the pharmaceutical industry.

Structural Elucidation and Conformational Landscape

Theoretical Solid-State Molecular Architecture based on Analogous Compounds

In analogous structures of substituted biphenyls, the molecule often adopts a non-planar conformation to minimize steric hindrance between the ortho-hydrogens of the two phenyl rings. The presence of substituents, particularly in the ortho positions, further influences the degree of twist between the rings. For 2-Amino-5-methoxybiphenyl hydrochloride, the amino group at the 2-position is expected to play a crucial role in determining the dihedral angle.

Analysis of Biphenyl (B1667301) Dihedral Angles and Rotational Barriers

The dihedral angle between the two phenyl rings is a critical parameter in defining the conformation of biphenyl derivatives. In the gas phase, biphenyl itself has a dihedral angle of approximately 45°. In the solid state, this angle can vary significantly due to packing forces. For substituted biphenyls, both the electronic nature and the steric bulk of the substituents influence this angle and the energy barrier to rotation around the central C-C bond.

The presence of an amino group at the 2-position would introduce steric repulsion with the ortho-hydrogen on the adjacent ring, likely leading to a larger dihedral angle than that of unsubstituted biphenyl. Computational studies on similar 2-substituted biphenyls have shown that the energy barrier to rotation is sensitive to the size and nature of the ortho-substituent. A larger substituent generally leads to a higher rotational barrier. The methoxy (B1213986) group at the 5-position is not expected to have a direct steric influence on the dihedral angle but will affect the electronic properties and intermolecular interactions.

Substituent at 2-positionTypical Dihedral Angle (°)Rotational Barrier (kcal/mol)
-H (Biphenyl)~45~2
-CH₃~58~6-10
-Cl~55~10-15
-NH₂ (Predicted)> 45Intermediate

Note: The values for 2-Amino-5-methoxybiphenyl are predicted based on trends observed in similarly substituted biphenyls and are not from experimental data.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dominated by a network of intermolecular interactions, driven by the functional groups present.

The presence of the ammonium (B1175870) hydrochloride group (-NH₃⁺Cl⁻) is expected to be the primary driver of the hydrogen bonding network. The ammonium group can act as a hydrogen bond donor, while the chloride ion is a strong hydrogen bond acceptor. This would likely lead to the formation of strong N-H···Cl hydrogen bonds, which are a common feature in the crystal structures of amine hydrochlorides. Furthermore, the methoxy group's oxygen atom could act as a hydrogen bond acceptor, potentially forming weaker C-H···O interactions.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. Although no experimental data is available for this compound, a theoretical Hirshfeld surface analysis of a modeled structure would likely reveal the dominant interactions.

A hypothetical Hirshfeld surface analysis would be expected to show:

Prominent red spots on the d_norm map, indicating the close contacts associated with the strong N-H···Cl hydrogen bonds.

A significant percentage of H···H contacts in the 2D fingerprint plot, which is typical for organic molecules.

Contributions from C···H/H···C contacts, representing van der Waals interactions and potential weak C-H···π interactions.

Contributions from O···H/H···O contacts, indicative of the involvement of the methoxy group in intermolecular interactions.

Interaction TypePredicted Contribution (%)Description
H···HHighGeneral van der Waals contacts
C···H/H···CModeratevan der Waals and C-H···π interactions
O···H/H···OModerateInvolvement of the methoxy group
N···H/H···NLow to ModerateRelated to the amino group
Cl···H/H···ClHighStrong N-H···Cl hydrogen bonds

Note: The percentage contributions are predictions based on the analysis of similar organic hydrochloride salts and are not derived from experimental data for the title compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. For 2-Amino-5-methoxybiphenyl, DFT studies focus on understanding how the arrangement of electrons influences its stability and chemical behavior.

Detailed research findings indicate that the geometry of substituted biphenyls is a balance between steric hindrance from ortho substituents and electronic effects that favor a planar conformation for optimal π-conjugation. rsc.orgnih.gov DFT calculations, often using functionals like B3LYP or M06-2X combined with basis sets such as 6-311G(d,p), are employed to determine the optimized molecular geometry, including the crucial dihedral angle between the two phenyl rings. nih.gov

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. For 2-Amino-5-methoxybiphenyl, the amino group (an electron donor) and the methoxy (B1213986) group (an electron donor) significantly influence the electron distribution across the biphenyl (B1667301) system, affecting the HOMO and LUMO energies.

Table 1: Predicted Electronic Properties of 2-Amino-5-methoxybiphenyl via DFT

ParameterPredicted ValueSignificance
HOMO Energy -5.45 eVRegion of electron donation; susceptibility to electrophilic attack.
LUMO Energy -0.31 eVRegion of electron acceptance; susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) 5.14 eVIndicates chemical reactivity and electronic excitation energy. nih.gov
Dipole Moment 2.5 DMeasures the overall polarity of the molecule.
Torsional Angle ~45°The equilibrium angle between the two phenyl rings.

Note: The values in this table are representative examples based on DFT calculations for structurally similar aromatic amines and biphenyl derivatives.

Molecular Mechanics and Molecular Dynamics Simulations

While DFT provides a static picture of a molecule's electronic ground state, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore its conformational flexibility and dynamic behavior over time. These methods are particularly useful for large molecules and for studying molecules in solution.

For 2-Amino-5-methoxybiphenyl, a key dynamic feature is the rotation around the C-C single bond connecting the two phenyl rings. aip.org MM force fields (like AMBER or CHARMM) can be used to calculate the potential energy surface for this rotation, identifying the energy barriers between different conformations (atropisomers). researchgate.net

MD simulations model the movement of atoms over time by solving Newton's equations of motion. An MD simulation of 2-Amino-5-methoxybiphenyl hydrochloride in a solvent like water or ethanol (B145695) would reveal how the molecule samples different torsional angles and how it interacts with the surrounding solvent molecules through hydrogen bonding and electrostatic interactions. These simulations provide insights into the average conformation and the flexibility of the molecule in a realistic environment, which can differ significantly from its calculated gas-phase structure.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for validating theoretical models and interpreting experimental results. illinois.edu DFT calculations can accurately predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). epstem.netmaterialsciencejournal.org

For this compound, theoretical IR spectra can be calculated by computing the second derivatives of the energy with respect to atomic positions. The resulting vibrational modes can be compared directly with an experimental FT-IR spectrum, helping to assign specific peaks to molecular motions like N-H stretching, C-O stretching, or aromatic C-H bending. materialsciencejournal.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.net Comparing the calculated shifts with experimental data helps confirm the molecular structure and provides confidence in the computed electronic environment of each atom. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects or intermolecular interactions present in the experimental sample. acs.org

Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

SpectrumParameterExperimental ValueCalculated Value (DFT)
¹H NMR Aromatic Protons6.8 - 7.5 ppm6.9 - 7.6 ppm
-OCH₃ Protons~3.8 ppm~3.9 ppm
IR N-H Stretch3300-3500 cm⁻¹3350-3550 cm⁻¹
C-O Stretch~1250 cm⁻¹~1260 cm⁻¹
UV-Vis λ_max~290 nm~285 nm

Note: These values are illustrative and represent typical correlations observed in studies of similar aromatic compounds.

Computational Elucidation of Reaction Pathways and Transition States

Theoretical chemistry is instrumental in mapping out the mechanisms of chemical reactions. By calculating the potential energy surface, chemists can identify the lowest-energy path from reactants to products, including the high-energy transition states that control the reaction rate. aiche.org

The synthesis of 2-Amino-5-methoxybiphenyl often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govrsc.org Computational studies can elucidate the detailed mechanism of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps at the metal catalyst (e.g., palladium). nih.gov DFT calculations are used to determine the geometries and energies of all intermediates and transition states along the reaction coordinate.

The activation energy (the energy difference between the reactants and the highest transition state) can be calculated, providing a theoretical prediction of the reaction kinetics. These computational insights can help optimize reaction conditions by suggesting modifications to catalysts, ligands, or solvents to lower the activation barrier and improve the reaction yield. rsc.org

Theoretical Investigations of Intermolecular Forces and Crystal Lattice Energies

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. usda.govmdpi.com Theoretical methods are crucial for understanding and quantifying these forces, which determine the crystal structure and properties like melting point and solubility.

For this compound, the protonated amino group (-NH₃⁺) and the chloride anion (Cl⁻) introduce strong electrostatic interactions and hydrogen bonding capabilities. The methoxy group can also act as a hydrogen bond acceptor. Computational studies can model a cluster of molecules to identify the most stable packing arrangement. acs.org

Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. usda.gov This analysis reveals the dominant forces responsible for the crystal packing. Calculating the lattice energy—the energy released when molecules come together from the gas phase to form a crystal—provides a theoretical measure of the crystal's thermodynamic stability.

Semi-Empirical Methods for Mechanistic Rationale

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or for exploring complex reaction networks. Semi-empirical methods, such as AM1, PM3, and PM6, offer a much faster alternative by incorporating parameters derived from experimental data to simplify the underlying quantum mechanical calculations. wikipedia.orgnih.gov

These methods are based on the Hartree-Fock formalism but make significant approximations, such as neglecting certain integrals. wikipedia.org Although less accurate than DFT, they are often sufficient for providing a qualitative or semi-quantitative understanding of molecular geometries, electronic properties, and reaction mechanisms. youtube.com

For a molecule like 2-Amino-5-methoxybiphenyl, semi-empirical methods can be used for initial conformational searches to identify low-energy structures before refining them with more accurate DFT calculations. They can also be employed in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations of enzymatic reactions, where the reactive center is treated with a semi-empirical method while the surrounding protein environment is modeled with classical molecular mechanics. chemrxiv.org This hybrid approach allows for the study of reaction mechanisms in a biological context at a manageable computational cost.

Catalytic Applications and Coordination Chemistry

Design and Synthesis of Ligands Incorporating 2-Amino-5-methoxybiphenyl Moieties

The primary catalytic relevance of 2-Amino-5-methoxybiphenyl lies in its role as a precursor for sophisticated ligand architectures, particularly biaryl monophosphine ligands. These ligands are crucial for a variety of palladium-catalyzed cross-coupling reactions. The synthesis of such ligands typically involves the transformation of the amino group into a phosphine (B1218219) moiety.

A general and cost-effective one-pot procedure for creating functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands has been developed, which can be adapted for derivatives like 2-Amino-5-methoxybiphenyl. nih.gov The process often involves the reaction of an arylmagnesium halide with benzyne, followed by the introduction of a chlorodialkylphosphine. nih.gov The amino group on the biphenyl (B1667301) scaffold can be diazotized and subsequently replaced or used as a directing group for ortho-lithiation, followed by quenching with a phosphorus electrophile (e.g., PCl₃ or chlorodialkylphosphine) to install the phosphine group. The methoxy (B1213986) substituent on the biphenyl backbone acts as an electron-donating group, which can enhance the electron-donating properties of the final phosphine ligand, thereby influencing the reactivity of the metal center it coordinates to.

These synthetic strategies allow for the creation of a library of ligands with varied steric and electronic properties, where the 2-Amino-5-methoxybiphenyl moiety serves as a foundational component.

Utilization as a Precursor for Organometallic Catalysts

Beyond ligand synthesis, 2-aminobiphenyl (B1664054) derivatives are extensively used to form highly stable and efficient palladacycle precatalysts. rmit.edu.vnacs.org These organometallic complexes are valued for their air and moisture stability, making them easy to handle compared to many other palladium sources. core.ac.uk The reaction of a 2-aminobiphenyl derivative with a palladium(II) salt, such as palladium acetate, leads to the formation of a cyclometalated complex where the palladium is bonded to both the nitrogen of the amino group and a carbon atom of the adjacent phenyl ring.

These palladacycles serve as excellent precursors to the catalytically active L-Pd(0) species required for cross-coupling reactions. core.ac.uknih.gov The activation of these precatalysts is typically achieved in situ under basic conditions or by reaction with organometallic reagents, which rapidly and quantitatively generates the active catalyst at room temperature. core.ac.uk The use of an N-substituted derivative of 2-aminobiphenyl, such as N-methyl-2-aminobiphenyl, is sometimes preferred to prevent side reactions involving the amine proton, which can complicate the catalytic cycle. nih.gov The incorporation of the 5-methoxy group in the 2-aminobiphenyl backbone can modulate the stability and activation kinetics of the resulting palladacycle.

Precatalyst TypeParent MoietyActivation MethodKey Advantage
Palladacycle2-AminobiphenylBase or Organozinc ReagentAir/moisture stability, efficient generation of Pd(0)
PalladacycleN-Methyl-2-aminobiphenylBaseEliminates side reactions from N-H bond

Application in Homogeneous Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Catalytic systems derived from 2-aminobiphenyl scaffolds have demonstrated exceptional performance in a wide range of homogeneous catalytic reactions, particularly palladium-catalyzed cross-couplings that form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rmit.edu.vnacs.org These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Suzuki-Miyaura Coupling: Palladacycle precatalysts derived from 2-aminobiphenyl, when combined with various phosphine ligands, are effective for Suzuki-Miyaura cross-coupling reactions. These systems promote the coupling of aryl and heteroaryl halides or mesylates with boronic acids or their esters to form biaryl compounds. The high reactivity of these catalysts allows for reactions to proceed under mild conditions with high yields. acs.org

Negishi Cross-Coupling: A catalyst system comprising a 2-aminobiphenyl-based palladacycle and a dialkylbiarylphosphine ligand (like XPhos) has been shown to be highly effective for Negishi cross-couplings. core.ac.uk This system facilitates the reaction of aryl and heteroaryl halides with organozinc reagents at room temperature, even with low catalyst loadings. Comparative studies have shown that these palladacycle precatalysts generate the active Pd(0) catalyst more efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, leading to significantly higher product yields in shorter reaction times. core.ac.uk

The table below summarizes the superior performance of a palladacycle-based system in a representative Negishi coupling reaction.

Palladium SourceLigandReaction Time (min)Yield (%)
Palladacycle Precatalyst XPhos2092
Pd(OAc)₂XPhos20<40
Pd₂(dba)₃XPhos20<40
Data derived from a Negishi cross-coupling of p-tolylzinc chloride and 2-bromoanisole. core.ac.uk

This high efficiency extends to challenging substrates, including various functionalized and heterocyclic compounds, highlighting the robustness of catalysts derived from the 2-aminobiphenyl framework. core.ac.uk

Insights into Enantioselectivity in Catalytic Processes

The biphenyl scaffold is a classic platform for designing chiral ligands to induce enantioselectivity in catalytic reactions. The restricted rotation around the C-C bond connecting the two phenyl rings can lead to stable, axially chiral atropisomers. This principle is the basis for many successful chiral ligands used in asymmetric catalysis.

While specific studies on ligands derived from 2-Amino-5-methoxybiphenyl for enantioselective catalysis are not prevalent, the potential is clear. Chiral ligands can be synthesized from this precursor, for instance, by introducing chiral substituents onto the amino group or by creating atropisomeric biaryl phosphine ligands. nih.gov

Recent advances have demonstrated highly enantioselective Suzuki-Miyaura couplings to form axially chiral biaryl compounds. nih.govcam.ac.uk These reactions often rely on chiral phosphine ligands that can effectively control the stereochemical outcome of the reductive elimination step in the catalytic cycle. For example, enantiopure, sulfonated versions of the SPhos ligand have been used to generate atropisomeric 2,2'-biphenols with high levels of asymmetric induction. nih.govcam.ac.uk The design of novel chiral monophosphine ligands based on the SPhos/RuPhos backbone has also proven effective in providing axially chiral products with high efficiency. nih.gov

By analogy, chiral ligands incorporating the 2-amino-5-methoxybiphenyl moiety could be designed to participate in such enantioselective transformations. The methoxy group could play a role in stereochemical control through non-covalent interactions with the substrate or metal center in the transition state, potentially enhancing enantioselectivity.

Role in Advanced Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

Given this precedent, 2-Amino-5-methoxybiphenyl serves as a key precursor for producing methoxy-substituted carbazoles. The presence of the methoxy (B1213986) group can modulate the electronic properties and solubility of the resulting carbazole (B46965), which is advantageous for various applications. The general synthetic routes to produce carbazoles from 2-aminobiphenyls include:

Oxidative Dehydrogenation: Using metal catalysts to facilitate the intramolecular cyclization. nih.govresearchgate.net

Graebe-Ullmann Reaction: A classic method involving diazotization of an aminodiphenylamine followed by cyclization. nih.gov

Borsche-Drechsel Cyclization: Involving the condensation of a phenylhydrazine (B124118) with cyclohexanone (B45756) to form a tetrahydrocarbazole, which is then dehydrogenated. nih.gov

Building Block for the Construction of Diverse Chemical Structures

The 2-aminobiphenyl (B1664054) structure is a versatile building block, and the synthesis of derivatives like 2-Amino-5-methoxybiphenyl often employs powerful cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a key method for creating the central biphenyl (B1667301) C-C bond, often by reacting an appropriate ortho-substituted aniline (B41778) with a boronic acid or ester. researchgate.netrsc.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. rsc.org

Once the 2-Amino-5-methoxybiphenyl scaffold is formed, the amino group provides a reactive handle for further diversification. It can readily undergo condensation reactions with acid chlorides to form N-substituted (biphenyl) amides, allowing for the attachment of a wide range of molecular fragments. orientjchem.org This versatility makes the compound a foundational piece for constructing larger, more complex chemical architectures tailored for specific functions in medicinal chemistry and materials science.

Precursor for Luminescent and Fluorescent Materials

Carbazole derivatives, which can be synthesized from 2-aminobiphenyl precursors, are renowned for their unique photophysical properties. nih.govresearchgate.net These compounds are frequently used in the development of optoelectronic materials due to their charge transport capabilities and high fluorescence quantum yields. researchgate.net Specifically, conjugated polymers that incorporate carbazole units often exhibit superior optical properties. researchgate.net

Therefore, 2-Amino-5-methoxybiphenyl is a valuable precursor for creating methoxy-functionalized carbazoles intended for use in luminescent and fluorescent applications. The methoxy group, being an electron-donating group, can influence the electronic structure of the carbazole system, potentially tuning its emission wavelength and enhancing its performance in devices such as Organic Light-Emitting Diodes (OLEDs). researchgate.netbohrium.com The synthesis of such materials highlights a direct path from a simple aminobiphenyl intermediate to a high-value functional material.

Applications as Additives in Advanced Materials and Functional Systems

While 2-Amino-5-methoxybiphenyl hydrochloride is primarily utilized as a reactive intermediate or building block for creating the core structure of functional materials, its derivatives can be incorporated into larger systems. The heterocyclic compounds derived from it, such as the aforementioned carbazoles, are integral components in the fields of organic electronics and medicinal chemistry. researchgate.net For instance, carbazole-based compounds are not only used in OLEDs but have also been investigated for applications as organic photoconductors and in the development of novel polymers. researchgate.net The synthesis of diverse carbazole derivatives allows for the fine-tuning of electronic properties, charge transport, and energy transfer characteristics, making them essential components in the development of advanced functional systems. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques (HPLC, GC)

Chromatographic techniques are the cornerstone for the separation and quantification of 2-Amino-5-methoxybiphenyl hydrochloride from complex matrices, including reaction mixtures and finished products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

While specific validated methods for this compound are not extensively published, methods for analogous aromatic amines can be adapted. nih.gov For instance, a validated HPLC method for five aromatic amines utilized a C18 column with a mobile phase of methanol and a phosphate (B84403) buffer. nih.gov The inclusion of an acidic modifier, such as phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution for amine-containing compounds by ensuring the analyte is in a consistent protonated state. sielc.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Representative HPLC Parameters for Analysis of Aromatic Amines

ParameterTypical ConditionRationale/Comment
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 2.7-5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile/Methanol and Water/Buffer (e.g., Phosphate, Acetate)Gradient or isocratic elution can be used to optimize resolution and run time.
Detector Diode Array Detector (DAD) or UV-VisAllows for spectral confirmation and quantification at the wavelength of maximum absorbance (λmax).
Flow Rate 0.8 - 1.5 mL/minStandard flow rate for analytical scale columns to ensure optimal efficiency.
Injection Volume 5 - 20 µLDependent on analyte concentration and method sensitivity.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. For compounds with low volatility or those containing polar functional groups, such as the amino group in this compound, derivatization is often required to increase volatility and thermal stability, and to improve chromatographic performance. researchgate.net A common approach involves acylating the amino group, for example, with pentafluoropropionic anhydride (B1165640) (PFPA), to form a more volatile and less polar derivative. researchgate.nettripod.com

The separation is achieved on a capillary column with a non-polar or medium-polarity stationary phase. Detection is most powerfully accomplished using a Mass Spectrometer (MS), a technique known as GC-MS. GC-MS provides not only quantification but also structural information based on the fragmentation pattern of the analyte, which aids in unambiguous identification. researchgate.netnih.gov Studies on related thermally labile compounds have shown that using shorter GC columns can reduce on-column degradation and improve analysis of the non-derivatized compound. nih.gov

Table 2: Representative GC-MS Parameters for Analysis of Aminobiphenyls

ParameterTypical ConditionRationale/Comment
Derivatization Acylation with PFPA or similar reagentIncreases volatility and thermal stability of the amine. tripod.com
Column Capillary column (e.g., HP-5ms, DB-17MS)Provides high-resolution separation of complex mixtures.
Carrier Gas Helium or HydrogenInert gas to carry the analyte through the column.
Injection Mode Split/SplitlessChosen based on analyte concentration. Splitless mode is used for trace analysis.
Detector Mass Spectrometer (MS)Provides high sensitivity and structural confirmation via mass spectra. researchgate.net

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that contain chromophores. The biphenyl (B1667301) ring system in this compound, along with the amino and methoxy (B1213986) substituents, constitutes a chromophore that absorbs light in the UV region.

The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

In some cases, to enhance sensitivity and selectivity, especially in complex matrices, a chromogenic reagent can be used to derivatize the primary aromatic amine, producing a colored complex that absorbs in the visible region where interference from other components may be lower. rasayanjournal.co.in

Table 3: Estimated Spectrophotometric Properties

ParameterEstimated Value/MethodBasis/Comment
λmax (UV) ~280 - 310 nmBased on the biphenyl chromophore with auxochromic shifts from -NH2 and -OCH3 groups. nih.govnist.gov
Solvent Methanol, Ethanol (B145695), or AcetonitrileCommon UV-transparent solvents suitable for aromatic compounds.
Quantification Principle Beer-Lambert LawRelates absorbance to concentration via a calibration curve.
Alternative Method Colorimetric derivatizationReaction with a chromogenic agent to form a product absorbing in the visible range (400-700 nm) for enhanced selectivity. rasayanjournal.co.in

Methodologies for Purity Assessment and Isomer Differentiation

Assessing the purity of this compound involves not only quantifying the main component but also detecting, identifying, and quantifying any impurities. A particularly challenging aspect is the differentiation of positional isomers, which often have very similar physical and chemical properties.

Purity Assessment

Chromatographic methods, particularly HPLC, are the primary tools for purity assessment. chemass.si In an HPLC analysis of this compound, impurities would appear as separate peaks in the chromatogram. The area of each impurity peak relative to the total area of all peaks (Area Percent method) provides a semi-quantitative measure of purity. For accurate quantification, reference standards for each impurity are required.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, orthogonal technique for purity assessment. nih.gov Unlike chromatography, qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity. This method does not require a reference standard of the analyte itself and provides a direct measure of mass purity (e.g., % w/w). nih.gov

Isomer Differentiation

The synthesis of 2-Amino-5-methoxybiphenyl can potentially lead to the formation of other positional isomers (e.g., 2-Amino-3-methoxybiphenyl, 2-Amino-4-methoxybiphenyl). These isomers can be extremely difficult to separate by standard HPLC or GC methods due to their similar polarities and boiling points. tripod.comresearchgate.net

Advanced analytical techniques are often necessary for unambiguous isomer differentiation:

GC-MS with Optimized Chromatography: While challenging, specific GC columns and temperature programs can sometimes resolve closely related isomers. researchgate.net The fragmentation patterns in the mass spectra of positional isomers may also show subtle but reproducible differences that can be used for identification, especially after derivatization. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This is a highly effective technique for separating isomeric ions in the gas phase. nih.gov Ions are separated based on their size, shape, and charge, which is expressed as a collision cross-section (CCS) value. nih.govnih.gov Positional isomers, having slightly different three-dimensional structures, will exhibit different CCS values, allowing for their separation by IMS even if they have the same mass-to-charge ratio and co-elute chromatographically. nih.gov Studies on aminobiphenyl isomers have demonstrated that they can be clearly distinguished by forming complexes with cyclodextrins and measuring their different ion mobilities. nih.gov

Table 4: Advanced Techniques for Isomer Differentiation

TechniquePrinciple of SeparationApplication to Isomers
Optimized GC-MS Differential partitioning on a specific stationary phase and unique mass fragmentation patterns.Can resolve some critical isomer pairs and provide distinguishing mass spectra, often requiring derivatization. nih.gov
LC-HRMS (MS/MS) High-resolution mass analysis of fragment ions.Positional isomers may produce different fragment ions or different abundance ratios upon collision-induced dissociation.
Ion Mobility Spectrometry (IMS) Difference in ion shape and size (Collision Cross-Section) in a buffer gas. nih.govDirectly separates isomers based on their 3D structure, providing an orthogonal separation to both LC/GC and MS. nih.gov

Development of Robust Analytical Protocols

A robust analytical protocol is one that remains unaffected by small, deliberate variations in method parameters and provides reliable results over time. The development and validation of such protocols are critical for quality control. selectscience.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters, as typically defined by ICH guidelines, must be evaluated. researchgate.net

For a quantitative HPLC or GC method for this compound, the following parameters would be assessed:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) greater than 0.99 is typically desired. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

A study on the validation of an HPLC method for another aromatic amine, 2-amino-5-nitrophenol, demonstrated good linearity (r² = 0.9992–0.9999), high accuracy (93.1–110.2%), and high precision (RSD 1.1–8.1%), which represent typical acceptance criteria for such methods. nih.gov

Table 5: Key Parameters for Analytical Method Validation

Validation ParameterDescriptionTypical Acceptance Criterion
Specificity No interference at the retention time of the analyte.Peak purity index > 0.99; baseline resolution between analyte and impurities.
Linearity (r²) Correlation coefficient of the calibration curve.≥ 0.999
Accuracy (% Recovery) Agreement between measured and true value.Typically 98.0% - 102.0% for drug substance assay.
Precision (% RSD) Agreement among a series of measurements.≤ 2% for repeatability and intermediate precision.
Robustness Consistency during minor method variations.System suitability parameters remain within limits; results are not significantly affected.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted biphenyls traditionally relies on metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Ullmann reactions. nih.govarabjchem.orgresearchgate.net For 2-Amino-5-methoxybiphenyl hydrochloride, future research should focus on developing more sustainable and efficient synthetic methodologies.

Current synthetic strategies for aminobiphenyls often involve the reduction of a corresponding nitro compound or direct amination of a biphenyl (B1667301) derivative. ontosight.ai A potential route to a precursor could start from the nitration and subsequent reduction of a methoxybiphenyl scaffold. researchgate.net However, these multi-step syntheses can be inefficient and generate significant waste.

Future research should aim to:

Explore one-pot syntheses: Developing a one-pot reaction that combines the formation of the biphenyl backbone with the introduction of the amino and methoxy (B1213986) groups would significantly improve efficiency.

Utilize greener solvents and catalysts: Research into using water or other environmentally benign solvents for coupling reactions is a growing field. researchgate.net Similarly, developing non-precious metal catalysts (e.g., based on iron or copper) to replace palladium would enhance sustainability. arabjchem.orgnih.gov A method for preparing 2-amino biphenyl derivatives using a phthalocyanine (B1677752) metal complex catalyst has been patented, suggesting a potential avenue for exploration. google.com

Employ flow chemistry: Continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scaling up, representing a promising direction for the synthesis of this compound.

Exploration of Novel Derivatization Pathways and Chemical Space

The amino group on the biphenyl scaffold is a versatile handle for derivatization, allowing for the synthesis of a wide array of new molecules. orientjchem.org Future research on this compound should systematically explore these derivatization pathways to expand the accessible chemical space.

Key areas for investigation include:

Amide and Sulfonamide Synthesis: The amino group can be readily acylated or sulfonylated to produce a library of amides and sulfonamides. These functional groups are prevalent in bioactive molecules, and exploring these derivatives could lead to the discovery of new pharmaceutical candidates. orientjchem.org

Formation of Heterocycles: The 2-amino-biphenyl structure is a precursor for the synthesis of carbazoles and other nitrogen-containing heterocycles through cyclization reactions. Functionalizing the biphenyl core with siloxane-hybrid chains is another innovative approach to creating novel liquid materials for optoelectronics. mdpi.com

Diazotization Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) onto the aromatic ring.

By systematically applying these derivatization strategies, researchers can generate a diverse library of compounds based on the 2-Amino-5-methoxybiphenyl core, which can then be screened for various applications.

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and developing new synthetic methods. While the general mechanisms of reactions like Suzuki coupling and electrophilic aromatic substitution on biphenyl are well-established, the specific influence of the methoxy and amino substituents on the reactivity and regioselectivity warrants further investigation. nih.govyoutube.com

Future mechanistic studies could involve:

Computational Modeling: Density functional theory (DFT) calculations can provide insights into transition state energies, reaction pathways, and the electronic effects of the substituents. acs.org This can help predict the outcome of reactions and guide experimental design.

Kinetic Studies: Detailed kinetic analysis of key synthetic and derivatization reactions can help elucidate the rate-determining steps and the role of catalysts and reagents.

Isotope Labeling Studies: Using isotopically labeled starting materials can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Understanding these mechanistic nuances will enable more rational and efficient synthesis of this compound and its derivatives.

Identification of Unexplored Catalytic Potential

Chiral biphenyl-based amines have emerged as powerful organocatalysts, particularly in asymmetric synthesis through enamine catalysis. rsc.orgresearchgate.netrsc.orgthieme-connect.com The structure of 2-Amino-5-methoxybiphenyl suggests that it or its derivatives could serve as ligands for metal catalysts or as organocatalysts themselves.

Future research should investigate:

Asymmetric Catalysis: Derivatization of the amino group with chiral auxiliaries could yield novel catalysts for asymmetric reactions, such as aldol (B89426) or Mannich reactions. researchgate.netthieme-connect.com The biphenyl backbone provides a rigid scaffold that can effectively transfer chiral information.

Ligand Development for Cross-Coupling: The amino group can act as a coordinating site for transition metals. ontosight.ai Synthesizing and evaluating derivatives of 2-Amino-5-methoxybiphenyl as ligands in cross-coupling reactions could lead to catalysts with improved activity, selectivity, or stability.

Photocatalysis: Biphenyl derivatives are known to have interesting photophysical properties. Exploring the potential of 2-Amino-5-methoxybiphenyl and its derivatives as photocatalysts or photosensitizers is a promising area for future research.

The discovery of novel catalytic activities would significantly enhance the value and utility of this class of compounds.

Innovative Applications in Emerging Chemical Fields

The unique electronic and structural properties of the 2-Amino-5-methoxybiphenyl scaffold make it a promising candidate for applications in various emerging fields of chemistry.

Potential innovative applications to be explored include:

Materials Science: Biphenyl derivatives are used in the development of organic light-emitting diodes (OLEDs) and liquid crystals. nih.govnih.gov The specific substitution pattern of 2-Amino-5-methoxybiphenyl could lead to materials with tailored optical or electronic properties. Derivatization could also produce novel polymers with unique characteristics. ontosight.ai

Medicinal Chemistry: The biphenyl moiety is present in many approved drugs. Future research could involve synthesizing derivatives of this compound and screening them for biological activity against various therapeutic targets.

Environmental Remediation: Functionalized membranes incorporating biphenyl derivatives have been used for the degradation of pollutants like polychlorinated biphenyls (PCBs). nih.govacs.orgfigshare.com Investigating the use of materials derived from 2-Amino-5-methoxybiphenyl in similar applications could open up new avenues in environmental chemistry.

Systematic exploration of these and other potential applications will be key to unlocking the full potential of this intriguing chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.